molecular formula C15H21F2N3OS B12263307 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine

4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B12263307
M. Wt: 329.4 g/mol
InChI Key: NQBXCYNCRGITPV-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoropiperidine carbonyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Difluoropiperidine Carbonyl Group:

    Attachment of the Thiazole Ring: The final step involves the attachment of the thiazole ring to the piperidine structure, which can be achieved through coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine would depend on its specific applications. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Difluoropiperidine-1-carbonyl)-1-(5-methyl-1,3-thiazol-2-yl)piperidine: can be compared with other piperidine and thiazole derivatives.

    Difluoropiperidine Compounds: These compounds share the difluoropiperidine moiety and might exhibit similar chemical properties.

    Thiazole Derivatives: Compounds with a thiazole ring can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H21F2N3OS

Molecular Weight

329.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C15H21F2N3OS/c1-11-10-18-14(22-11)20-6-2-12(3-7-20)13(21)19-8-4-15(16,17)5-9-19/h10,12H,2-9H2,1H3

InChI Key

NQBXCYNCRGITPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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